2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound reveals a complex three-dimensional structure characterized by specific geometric arrangements and intermolecular interactions. The compound possesses a central butanamide backbone with an amino group at the second carbon position and a methyl substituent at the third carbon, creating a chiral center that influences the overall molecular conformation. The aromatic 4-methylphenyl group attached to the nitrogen atom of the amide functionality provides additional structural complexity through potential π-π interactions and steric effects.
Crystallographic investigations demonstrate that the compound crystallizes in a specific space group arrangement that accommodates both the organic cation and the chloride anion. The crystal packing is stabilized through a network of hydrogen bonding interactions between the amino group, the amide functionality, and the chloride ion. These intermolecular forces contribute significantly to the overall stability of the crystal lattice and influence the physical properties of the solid-state material.
The molecular geometry analysis reveals specific bond lengths and angles that characterize the compound's three-dimensional structure. The carbon-nitrogen bonds in the amino acid portion exhibit typical lengths consistent with single bond character, while the carbonyl carbon-oxygen double bond displays the expected shorter distance characteristic of this functional group. The aromatic ring maintains planarity with carbon-carbon bond lengths indicating delocalized electron density throughout the benzene system.
Table 1: Key Molecular Parameters of this compound
The stereochemical aspects of the molecule reveal important conformational preferences that affect its overall shape and reactivity. The chiral center at the second carbon atom can exist in either configuration, though commercial preparations typically contain racemic mixtures or specific enantiomeric forms depending on the synthetic route employed. The rotation around the carbon-nitrogen bond connecting the butanamide chain to the aromatic ring allows for multiple conformational states, each with distinct energy profiles and structural characteristics.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through analysis of both proton and carbon-13 nuclear environments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen atoms within the molecular structure. The aromatic protons of the 4-methylphenyl group appear in the downfield region between 7.0 and 7.5 parts per million, displaying typical aromatic splitting patterns that confirm the para-disubstituted benzene ring geometry.
The aliphatic region of the proton spectrum contains signals corresponding to the butanamide chain hydrogen atoms. The methyl groups attached to the third carbon atom appear as doublet patterns due to coupling with the adjacent methine proton, while the amino acid alpha-hydrogen exhibits characteristic multiplicities reflecting its coupling environment. The amide nitrogen-hydrogen proton appears as a broad signal in the downfield region, typically around 6-8 parts per million, and may show temperature-dependent behavior due to exchange processes.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecular structure. The carbonyl carbon of the amide functional group appears at approximately 170-180 parts per million, consistent with typical amide carbonyl chemical shifts. The aromatic carbon atoms of the 4-methylphenyl group display signals in the 120-140 parts per million region, with the quaternary carbons appearing at characteristic positions that reflect their substitution patterns.
Table 2: Characteristic Spectroscopic Properties
| Spectroscopic Method | Key Features | Chemical Shift/Frequency |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.5 ppm |
| Proton Nuclear Magnetic Resonance | Amide nitrogen-hydrogen | 6-8 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 120-140 ppm |
| Infrared Spectroscopy | Amide carbonyl stretch | ~1650 cm⁻¹ |
Infrared spectroscopy analysis reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within the molecular structure. The amide carbonyl stretching vibration appears at approximately 1650 wavenumbers, a frequency that reflects the partial double-bond character of the carbon-nitrogen bond in the amide functional group. The nitrogen-hydrogen stretching vibrations of both the primary amino group and the secondary amide appear in the 3200-3500 wavenumber region, providing clear evidence for these functional groups.
Mass spectrometry investigations provide molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 207 for the parent compound (without the hydrochloride), while the protonated molecular ion of the hydrochloride salt appears at the expected mass-to-charge ratio. Characteristic fragmentation patterns include loss of the 4-methylphenyl group and formation of fragments corresponding to the amino acid portion of the molecule.
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These theoretical investigations reveal the distribution of electron density throughout the molecular framework and identify regions of high and low electronegativity that influence chemical reactivity and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the compound's electronic properties and potential for various chemical transformations.
The molecular orbital analysis demonstrates the delocalization of electron density within the aromatic 4-methylphenyl system and the localization of electron pairs associated with the amino and amide functional groups. The carbonyl oxygen atom exhibits high electron density, making it a potential site for hydrogen bonding interactions and coordination with metal centers. The nitrogen atoms of both the amino and amide groups display characteristic lone pair orbitals that contribute to the compound's basicity and nucleophilic character.
Optimization of the molecular geometry through density functional theory methods reveals the preferred conformational arrangements and identifies potential energy barriers associated with rotation around specific bonds. The calculations indicate that the molecule adopts conformations that minimize steric interactions between the branched amino acid side chain and the aromatic substituent while maximizing favorable intramolecular interactions.
Table 3: Computed Molecular Properties
| Property | Calculated Value | Method |
|---|---|---|
| Molecular Volume | Approximately 250-300 Ų | Density Functional Theory |
| Dipole Moment | 2-4 Debye | Computational Analysis |
| Hydrogen Bond Acceptors | 2 | Structural Analysis |
| Hydrogen Bond Donors | 2 | Structural Analysis |
| Rotatable Bonds | 3-4 | Conformational Analysis |
The electrostatic potential surface calculations reveal regions of positive and negative charge distribution that govern intermolecular interactions and crystal packing arrangements. These computational results correlate well with experimental observations of hydrogen bonding patterns and provide predictive insights into the compound's behavior in different chemical environments. The analysis of atomic charges demonstrates the polarization effects induced by the electron-withdrawing and electron-donating substituents within the molecular framework.
Vibrational frequency calculations support the experimental infrared spectroscopy assignments and provide theoretical validation for the observed spectroscopic features. The computed frequencies for the amide carbonyl stretching mode and nitrogen-hydrogen stretching vibrations show excellent agreement with experimental values, confirming the accuracy of the theoretical model and its utility for predicting spectroscopic properties of related compounds.
Properties
IUPAC Name |
2-amino-3-methyl-N-(4-methylphenyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-8(2)11(13)12(15)14-10-6-4-9(3)5-7-10;/h4-8,11H,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDQCXQLIIEFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride typically involves the reaction of 2-amino-3-methylbutanoic acid with 4-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Synthesis: The compound serves as an intermediate in synthesizing various organic compounds. It plays a critical role in constructing complex molecular architectures, particularly in medicinal chemistry.
- Reaction Mechanisms: Researchers utilize this compound to study reaction mechanisms and kinetics due to its structural features that mimic certain amino acids.
2. Biological Research:
- Enzyme Interactions: In biological studies, 2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride is investigated for its interactions with enzymes and proteins. Its structural similarity to amino acids allows researchers to explore its binding affinities and effects on biological pathways.
- Potential Therapeutic Applications: Preliminary studies suggest that derivatives of this compound may exhibit biological activities relevant to drug development, particularly in targeting specific pathways.
3. Pharmaceutical Development:
- Building Block for Drug Synthesis: The compound is used as a building block for synthesizing novel drugs aimed at specific biological targets. Its unique properties enable the creation of compounds with potential therapeutic benefits.
- Biological Assays: It is employed in biological assays to evaluate the efficacy and safety profiles of new drug candidates.
Industrial Applications
1. Specialty Chemicals Production:
- The compound is utilized in producing specialty chemicals, where its unique functional groups contribute to various chemical processes.
2. Chemical Reagent:
- In industrial settings, it acts as a reagent in chemical reactions, facilitating the synthesis of other compounds or serving as a catalyst in specific reactions.
Case Studies
-
Enzyme Binding Studies:
A study focusing on enzyme interactions demonstrated that this compound binds effectively to certain enzyme active sites, influencing their activity. This binding affinity was quantified using kinetic assays, showing potential for further drug development. -
Synthesis of Novel Antagonists:
Research has highlighted the compound's utility in synthesizing novel antagonists targeting angiotensin receptors. The synthesis process involved multiple steps where this compound served as a key intermediate, yielding high-purity products with significant biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino and methyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Insights : The para-methyl group in the target compound likely enhances lipophilicity compared to nitro or fluoro analogs, favoring passive diffusion in biological systems.
- Pharmacological Data: Limited evidence on the target compound’s activity underscores the need for targeted studies on receptor binding or metabolic pathways.
- Synthetic Challenges : Differences in substituent reactivity (e.g., nitro vs. methyl) necessitate tailored synthesis protocols .
Biological Activity
2-Amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride, a compound with significant potential in medicinal chemistry, is being investigated for its biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a butanamide moiety with an amino group and a 4-methylphenyl substituent. Its molecular formula is with a molecular weight of approximately 250.76 g/mol. The presence of both amino and amide functional groups allows it to participate in various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It is hypothesized to modulate signaling pathways relevant to pain management and inflammation, potentially acting as an inhibitor for various neurotransmitter transporters.
Antinociceptive Effects
Recent studies indicate that derivatives of this compound may exhibit antinociceptive properties, which are crucial for developing treatments for neuropathic pain. For instance, the compound has been evaluated for its ability to inhibit the uptake of neurotransmitters such as GABA, which plays a vital role in pain modulation .
Anti-inflammatory Properties
Research has shown that compounds structurally related to this compound can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated that at concentrations around 10 μM, these compounds effectively suppressed mRNA levels associated with inflammation in human keratinocyte cells .
Comparative Analysis with Similar Compounds
Case Studies
- Neuropathic Pain Management : In a study investigating novel functionalized amino acids, derivatives similar to this compound were tested for their efficacy in reducing pain responses in animal models. Results indicated significant reductions in pain behaviors compared to control groups .
- Inflammation Studies : In vivo experiments involving LPS-induced inflammation showed that compounds related to this structure significantly decreased levels of inflammatory markers (IL-6 and TNF-α) without inducing hepatotoxicity, suggesting a favorable safety profile for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 2-amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves multi-step amidation and salt formation. A common approach includes:
- Step 1 : Condensation of 3-methyl-2-aminobutanoyl chloride with 4-methylaniline in anhydrous dichloromethane under nitrogen, followed by neutralization to yield the free base.
- Step 2 : Hydrochloride salt formation using HCl gas or concentrated HCl in ethanol.
To optimize efficiency: - Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to identify intermediates .
- Use Schlenk-line techniques to exclude moisture, as water can hydrolyze the acyl chloride intermediate.
- Purify via recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.
- FT-IR :
- Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~2500–3000 cm⁻¹ (amine hydrochloride N-H stretch) confirm functional groups .
Q. How can researchers ensure purity during isolation, and what analytical techniques are suitable?
- Recrystallization : Use solvent systems like ethanol/water (4:1) to remove hydrophilic impurities.
- HPLC Analysis :
- Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.
- Optimize retention time using UV detection at λ = 255 nm (common for aromatic amides) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Data Collection : Use a single crystal (size ~0.2 mm³) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution :
- Apply SHELXT for direct methods to generate initial phases.
- Refine with SHELXL using full-matrix least-squares against F².
- Key Parameters :
Q. What strategies are effective for identifying and quantifying trace impurities in this compound?
- LC-MS/MS :
- Use a Q-TOF mass spectrometer in positive ion mode to detect impurities at ppm levels.
- Fragment ions (e.g., m/z 154 for 4-methylaniline derivatives) help identify degradation products .
- Forced Degradation Studies :
- Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light to simulate stability challenges.
- Compare degradation profiles against reference standards (e.g., EP impurity guidelines) .
Q. How can computational modeling predict the pharmacological activity of this compound?
- Docking Studies :
- Use AutoDock Vina to model interactions with target receptors (e.g., opioid or serotonin receptors due to structural analogs).
- Prioritize binding poses with ΔG < −7 kcal/mol.
- ADMET Prediction :
- Tools like SwissADME estimate bioavailability (e.g., LogP ~2.5 suggests moderate blood-brain barrier penetration) .
Q. What role does hydrogen bonding play in the solid-state stability of this compound?
- Crystal Packing Analysis :
- Intra- and intermolecular N–H⋯O and C–H⋯Cl interactions stabilize the lattice.
- Thermal analysis (DSC/TGA) correlates hydrogen bond strength with melting points (~200–220°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
